2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
Description
2-(3-Methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a synthetic acetamide derivative featuring a cyclohexyl core substituted with a pyrimidin-2-yloxy group and an acetamide side chain bearing a 3-methoxyphenoxy moiety.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-16-4-2-5-17(12-16)25-13-18(23)22-14-6-8-15(9-7-14)26-19-20-10-3-11-21-19/h2-5,10-12,14-15H,6-9,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIOPMGZPUCNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 3-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.
Cyclohexylacetamide Formation: The next step involves the formation of the cyclohexylacetamide moiety through the reaction of cyclohexylamine with acetic anhydride.
Coupling Reaction: The final step involves the coupling of the methoxyphenoxy intermediate with the cyclohexylacetamide moiety in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varied Phenoxy Substituents
The target compound’s 3-methoxyphenoxy group distinguishes it from analogs with electron-withdrawing or bulky substituents:
Key Observations :
- Electron-Donating vs.
- Stereochemical Impact : The (1r,4r)-cyclohexyl configuration in the target compound and ISRIB derivatives is critical for binding to eIF2B, as confirmed in crystallographic studies .
Cyclohexyl Core Modifications
The cyclohexyl ring’s substitution pattern influences conformational stability and target engagement:
Key Observations :
- Pyrimidin-2-yloxy vs.
Heterocyclic Variations
The pyrimidine ring in the target compound contrasts with other heterocycles in similar acetamides:
Key Observations :
- Pyrimidine vs. Thieno-pyrimidine: The thieno-pyrimidine in adds a sulfur atom, which may alter electron distribution and binding specificity compared to the pyrimidine in the target compound .
Q & A
Q. What are the standard synthetic routes for 2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide?
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Substitution reactions : Alkaline conditions for coupling aromatic ethers (e.g., 3-methoxyphenol with a halogenated intermediate) .
- Cyclohexyl functionalization : Trans-cyclohexyl diastereomers ((1r,4r)-configuration) are prepared via stereoselective substitution using pyrimidin-2-ol under basic conditions (e.g., K₂CO₃ in DMF) .
- Acetamide coupling : Condensation of intermediates with cyanoacetic acid or chloroacetyl derivatives, often catalyzed by agents like EDCI or DCC .
Key purification steps : Column chromatography (silica gel) and recrystallization to isolate the final product .
Q. How is the compound structurally characterized?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ ~3.8 ppm, pyrimidine protons at δ ~8.1–8.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% typically required) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .
- Infrared Spectroscopy (IR) : Functional groups like amide C=O (~1667 cm⁻¹) and ether C-O (~1240 cm⁻¹) are identified .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Critical factors include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., over-oxidation) .
- Catalyst use : Bases like K₂CO₃ improve etherification efficiency, while coupling agents (e.g., HATU) enhance amide bond formation .
- Inert atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates (e.g., aniline derivatives) .
Q. How should researchers address contradictions in biological activity data?
Discrepancies may arise from:
- Purity variability : Impurities >5% can skew bioassay results. Validate purity via HPLC before testing .
- Stereochemical effects : The (1r,4r)-cyclohexyl configuration is critical for target binding; ensure diastereomeric purity via chiral HPLC .
- Assay conditions : Adjust parameters (e.g., pH, serum concentration) to match physiological relevance. For example:
| Biological Target | IC₅₀ (µM) | Assay Conditions | Reference |
|---|---|---|---|
| COX-2 | 20 | pH 7.4, 10% FBS | |
| MCF-7 Cells | 15 | pH 6.8, 5% FBS |
Q. What strategies mitigate by-product formation during synthesis?
- Intermediate monitoring : Use TLC or inline IR to track reaction progress and halt at optimal conversion .
- Protecting groups : Temporarily shield reactive sites (e.g., methoxy groups) to prevent unwanted side reactions .
- By-product identification : LC-MS or GC-MS analyzes impurities (e.g., unreacted pyrimidin-2-ol) for targeted removal .
Q. How can molecular docking and ADMET studies guide pharmacological research?
- Docking simulations : Software like AutoDock Vina predicts interactions with targets (e.g., COX-2 active site) using crystal structures (PDB ID: 1CX2) .
- ADMET profiling :
- LogP : Calculated ~2.7 (moderate lipophilicity) suggests good membrane permeability .
- CYP450 inhibition : Screen against isoforms (e.g., CYP3A4) to assess metabolic stability .
- Toxicity : Ames test data (e.g., no mutagenicity at ≤10 µM) ensures safety for in vivo studies .
Data Contradiction Analysis
Q. How to resolve conflicting reports on cytotoxicity?
Potential causes and solutions:
- Cell line variability : Validate activity across multiple lines (e.g., MCF-7, HeLa, A549) .
- Apoptosis vs. necrosis : Use flow cytometry (Annexin V/PI staining) to clarify mechanisms .
- Solubility limits : DMSO concentrations >0.1% may artifactually reduce viability; use solubilizers like cyclodextrins .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates
| Intermediate | Role | Purification Method | Reference |
|---|---|---|---|
| 3-Methoxyphenoxyacetyl chloride | Acetamide precursor | Distillation | |
| (1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexylamine | Cyclohexyl core | Chiral HPLC |
Q. Table 2: Biological Activity Comparison
| Analog Structure | Target | IC₅₀ (µM) | Notes |
|---|---|---|---|
| N-(4-Nitrophenyl) derivative | COX-2 | 20 | Moderate inhibition |
| N-(3-Fluorophenyl) derivative | MCF-7 Cells | 15 | High cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
